4-Benzylpiperidine-4-carbonitrile hydrochloride
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Overview
Description
4-Benzylpiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C13H17N2Cl. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group and a carbonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperidine-4-carbonitrile hydrochloride typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Conversion to 4-Benzylpiperidine-4-carbonitrile: The 4-Benzylpiperidine is then reacted with cyanogen bromide to introduce the carbonitrile group.
Formation of Hydrochloride Salt: The final step involves the conversion of 4-Benzylpiperidine-4-carbonitrile to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: 4-Benzylpiperidine-4-amine.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Scientific Research Applications
4-Benzylpiperidine-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter release.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzylpiperidine-4-carbonitrile hydrochloride involves its interaction with monoamine oxidase enzymes. It functions as a monoamine oxidase inhibitor (MAOI), preferentially inhibiting MAO-A . This inhibition leads to increased levels of monoamines such as dopamine and norepinephrine in the brain, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzylpiperidine: Similar structure but with the benzyl group attached to the second position of the piperidine ring.
Benzylpiperazine: Contains a benzyl group attached to a piperazine ring.
Tetrahydroisoquinoline: A different heterocyclic structure but with similar pharmacological properties.
Uniqueness
4-Benzylpiperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern and its ability to selectively release dopamine and norepinephrine . This selectivity makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.
Properties
Molecular Formula |
C13H17ClN2 |
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Molecular Weight |
236.74 g/mol |
IUPAC Name |
4-benzylpiperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c14-11-13(6-8-15-9-7-13)10-12-4-2-1-3-5-12;/h1-5,15H,6-10H2;1H |
InChI Key |
HSUMHOOAEMRTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2)C#N.Cl |
Origin of Product |
United States |
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